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Introduction
Bromotrichloromethane (CBrCl₃) is a halogenated hydrocarbon that serves as a valuable

reagent and intermediate in organic synthesis. Its utility in the introduction of the trichloromethyl

group and as a source of bromine radicals makes it a key component in the synthesis of

various pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides

a comprehensive overview of the primary methods for the synthesis of

bromotricholaromethane, complete with detailed experimental protocols, comparative data, and

mechanistic diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies
The synthesis of bromotrichloromethane can be achieved through several distinct chemical

routes. The most prominent and practical methods include the free-radical bromination of

chloroform, the halide exchange reaction of carbon tetrachloride, and the reaction of potassium

trichloroacetate with bromine. Each method offers a unique set of advantages and

disadvantages concerning yield, reaction conditions, and scalability.

Free-Radical Bromination of Chloroform
The free-radical bromination of chloroform (CHCl₃) is a widely employed method for the

synthesis of bromotrichloromethane. This reaction is typically initiated by ultraviolet (UV) light

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b165885?utm_src=pdf-interest
https://www.benchchem.com/product/b165885?utm_src=pdf-body
https://www.benchchem.com/product/b165885?utm_src=pdf-body
https://www.benchchem.com/product/b165885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


or other radical initiators and proceeds via a chain reaction mechanism.

A solution of bromine in chloroform is irradiated with a light source, often a UV lamp or a high-

intensity visible light LED, at a controlled temperature. The reaction progress can be monitored

by the disappearance of the characteristic color of bromine. Upon completion, the reaction

mixture is typically washed with a basic solution, such as sodium thiosulfate or sodium

carbonate, to remove any unreacted bromine and hydrogen bromide byproduct. The organic

layer is then dried and purified by distillation.[1][2][3][4]

Method Reactants Conditions
Reaction
Time

Yield (%) Reference

Photobromin

ation

Chloroform,

Bromine

100 LEDs

(470 nm), 20

°C

2 hours 81 [1][4]

Photobromin

ation

Chloroform,

Bromine

100 LEDs

(470 nm), 20

°C

3 hours 89 [1][2]

Photobromin

ation

Chloroform,

Bromine

100 LEDs

(470 nm), 20

°C

7 hours 83 [1][2][3]

Photobromin

ation

Chloroform,

Bromine

88 LEDs (405

nm), 20 °C
3.5 hours 82 [1][3]

Photobromin

ation with in-

situ Bromine

Generation

Chloroform,

Sodium

Bromate,

Sulfuric Acid,

Hydrogen

Bromide

100 LEDs

(470 nm), 40

°C

Not Specified 94.2 [3]

Biphasic

Photoreaction

Chloroform,

Bromine,

Sodium

Bromate,

Sulfuric Acid

88 LEDs (405

nm), 25 °C
7.25 hours 97.6 [2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/JP2020511480A/en
https://patents.google.com/patent/JP7005651B2/en
https://patentimages.storage.googleapis.com/16/2b/8d/72e9b6eeab1c7c/EP3601202B1.pdf
https://patents.google.com/patent/CN110431126B/en
https://patents.google.com/patent/JP2020511480A/en
https://patents.google.com/patent/CN110431126B/en
https://patents.google.com/patent/JP2020511480A/en
https://patents.google.com/patent/JP7005651B2/en
https://patents.google.com/patent/JP2020511480A/en
https://patents.google.com/patent/JP7005651B2/en
https://patentimages.storage.googleapis.com/16/2b/8d/72e9b6eeab1c7c/EP3601202B1.pdf
https://patents.google.com/patent/JP2020511480A/en
https://patentimages.storage.googleapis.com/16/2b/8d/72e9b6eeab1c7c/EP3601202B1.pdf
https://patentimages.storage.googleapis.com/16/2b/8d/72e9b6eeab1c7c/EP3601202B1.pdf
https://patents.google.com/patent/JP7005651B2/en
https://patentimages.storage.googleapis.com/16/2b/8d/72e9b6eeab1c7c/EP3601202B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of bromotrichloromethane from chloroform and bromine under UV irradiation

proceeds through a classic free-radical chain reaction.

Free-Radical Bromination of Chloroform
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Caption: Free-radical chain mechanism for the synthesis of bromotrichloromethane.
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Halide Exchange from Carbon Tetrachloride
Another common method for preparing bromotrichloromethane is through a halide exchange

reaction with carbon tetrachloride (CCl₄) using a bromine source, typically aluminum bromide

(AlBr₃).

Anhydrous aluminum bromide is reacted with an excess of dry carbon tetrachloride. The

reaction can be performed at room temperature over a longer period or heated under reflux for

a shorter duration to achieve higher yields. After the reaction is complete, the mixture is cooled,

filtered, and washed with an aqueous solution of potassium carbonate and then with water to

remove the catalyst and any acidic byproducts. The organic phase is subsequently dried over a

drying agent like calcium chloride and purified by fractional distillation.[5]

Method Reactants Conditions
Reaction
Time

Yield (%) Reference

Halide

Exchange

Carbon

Tetrachloride,

Aluminum

Bromide

Room

Temperature
3 days Not specified [5]

Halide

Exchange

Carbon

Tetrachloride,

Aluminum

Bromide

Reflux 45 minutes 51.4 [5]

From Potassium Trichloroacetate
Bromotrichloromethane can also be synthesized by the reaction of potassium

trichloroacetate with bromine. This method involves the decarboxylation of the trichloroacetate

salt.

Potassium trichloroacetate is reacted with bromine at an elevated temperature (around 120

°C). The reaction produces bromotrichloromethane, carbon dioxide, and potassium bromide.

[6][7]

Cl₃CCO₂K + Br₂ → CBrCl₃ + CO₂ + KBr[6][7]
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Further details on a full experimental protocol and yield for this specific method were not readily

available in the searched literature.

Workflow for Synthesis Method Selection
The choice of synthesis method depends on various factors including available equipment,

desired scale, and safety considerations. The following diagram illustrates a logical workflow for

selecting an appropriate synthesis route.

Start: Need to Synthesize CBrCl₃

Desired Scale?

Available Equipment?

Large ScaleLab Scale

Photochemical Reactor / UV Lamp

Photochemical

Standard Reflux Setup

Standard Glassware

High-Temperature Apparatus

High Temp

Primary Concern?

Proceed with Synthesis

High Yield & Control Simplicity Alternative Route

Method 1: Photobromination of Chloroform Method 2: Halide Exchange of CCl₄ Method 3: From Potassium Trichloroacetate
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Caption: Decision workflow for selecting a bromotrichloromethane synthesis method.

Purification of Bromotrichloromethane
Regardless of the synthesis method, the crude bromotrichloromethane product typically

requires purification. A common purification procedure involves the following steps:

Washing: The crude product is washed with a dilute aqueous solution of sodium hydroxide or

sodium carbonate to remove acidic impurities. This is followed by washing with water.

Drying: The organic layer is dried over a suitable drying agent such as anhydrous calcium

chloride, magnesium sulfate, or phosphorus pentoxide.

Distillation: The dried product is purified by fractional distillation. Bromotrichloromethane
has a boiling point of approximately 104-105 °C.

Storage: Purified bromotrichloromethane should be stored in a dark bottle to prevent

decomposition, as it can be sensitive to light.

For high-purity applications, treatment with charcoal followed by fractional crystallization by

partial freezing can be employed.[8]

Conclusion
The synthesis of bromotrichloromethane can be accomplished through several effective

methods, with the photobromination of chloroform and the halide exchange of carbon

tetrachloride being the most well-documented and practical for laboratory and larger-scale

production. The choice of method will be dictated by the specific requirements of the

researcher, including scale, available apparatus, and safety protocols. The detailed protocols

and comparative data presented in this guide are intended to provide a solid foundation for the

successful synthesis and purification of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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